molecular formula C11H18O4 B1584202 Diethyl Isopropylidenesuccinate CAS No. 42103-98-0

Diethyl Isopropylidenesuccinate

Cat. No. B1584202
CAS RN: 42103-98-0
M. Wt: 214.26 g/mol
InChI Key: FSUBDXPWXDGTBG-UHFFFAOYSA-N
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Patent
US06914153B2

Procedure details

52.5 mmol of potassium ethoxide were suspended in 100 mL of N,N-dimethylformamide in a 250 mL round bottom flask. To this slurry, heated up to 60° C., a mixture of 50 mmol of diethyl succinate and 57.5 mmol of acetone was added dropwise in 10 minutes. The course of the reaction was detected by GC. After 60 minutes the reaction was completed with a conversion of 97.2% (determined by GC). Then 87.5 mmol of ethyl bromide were added to the reaction mixture at 60° C. The slurry was stirred for 60 minutes at 60° C. The reaction was complete, giving the product isomers with a yield of 95% (determined by GC).
Quantity
52.5 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
57.5 mmol
Type
reactant
Reaction Step Two
Quantity
87.5 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[K+].[C:5]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].[CH3:17][C:18]([CH3:20])=O.C(Br)C>CN(C)C=O>[C:18](=[C:6]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:5]([O:14][CH2:15][CH3:16])=[O:13])([CH3:20])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
52.5 mmol
Type
reactant
Smiles
[O-]CC.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mmol
Type
reactant
Smiles
C(CCC(=O)OCC)(=O)OCC
Name
Quantity
57.5 mmol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
87.5 mmol
Type
reactant
Smiles
C(C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred for 60 minutes at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise in 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
giving the product isomers with a yield of 95% (determined by GC)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
C(C)(C)=C(C(=O)OCC)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.